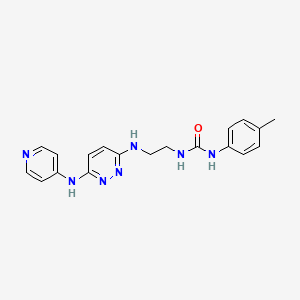

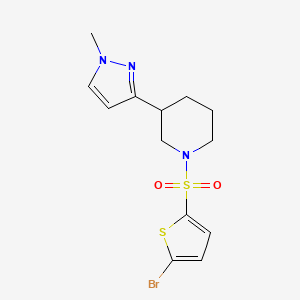

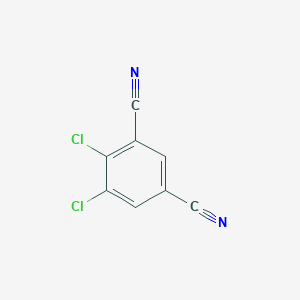

1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as BTP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTP3 is a small molecule that acts as an allosteric inhibitor of the protein-protein interaction between the transcription factor Stat3 and its upstream activator, the kinase Jak2.

科学的研究の応用

Crystallography and Structural Analysis

This compound can be used in crystallography to determine the structure of complex molecules. The presence of a bromine atom makes it suitable for X-ray crystallography, as heavier atoms provide better diffraction patterns. This application is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for drug design and material science .

Drug Design and Development

The unique structure of this compound, featuring a piperidine backbone and a sulfonyl group, may interact with various biological targets. It can serve as a lead compound in the development of new drugs, particularly in the realm of central nervous system disorders and inflammatory diseases due to the potential activity of the pyrazole moiety .

Antimicrobial Activity

Compounds with a thiophene and pyrazole structure have been shown to possess antimicrobial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to evaluate its efficacy as a potential antimicrobial agent .

Enzyme Inhibition

The sulfonyl group in this compound could act as an enzyme inhibitor, particularly for enzymes that require a thiol group for their activity. This application is significant in the field of biochemistry and pharmacology, where enzyme inhibition is a common mechanism of action for drugs .

Biological Probes

Due to its distinctive structure, this compound can be tagged with fluorescent markers or radiolabels and used as a biological probe. This would allow researchers to track the compound’s distribution and interaction within biological systems, providing insights into cellular processes and pathways .

Material Science

The bromothiophene moiety could be utilized in material science, particularly in the synthesis of organic semiconductors. These materials are of interest for their electrical properties and potential applications in electronic devices .

Agricultural Chemistry

In agricultural chemistry, such compounds can be explored for their potential use as pesticides or herbicides. The structural elements of this compound might interact with specific receptors in pests or weeds, leading to the development of new, targeted agricultural chemicals .

Chemical Synthesis

Lastly, this compound can serve as an intermediate in chemical synthesis. Its reactive groups, such as the bromine atom and the sulfonyl group, make it a versatile building block for constructing more complex molecules for various chemical applications.

作用機序

Target of Action

Similar compounds with indole and pyrazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various physiological activities . These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound could also have a wide range of effects .

特性

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSWFIOSOUZAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-bromothiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)